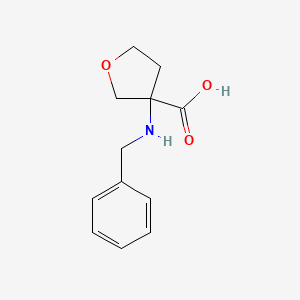

3-(Benzylamino)oxolane-3-carboxylic acid

Descripción general

Descripción

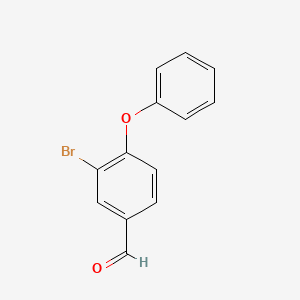

3-(Benzylamino)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-(Benzylamino)oxolane-3-carboxylic acid can be represented by the SMILES stringOC(C1(NCC2=CC=CC=C2)CCOC1)=O . The InChI representation is 1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) . Physical And Chemical Properties Analysis

3-(Benzylamino)oxolane-3-carboxylic acid is a solid compound . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Applications in Peptidomimetic Synthesis and Combinatorial Chemistry

3-(Benzylamino)oxolane-3-carboxylic acid shows potential as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. The distinct functionalities within its structure allow for selective reactions, making it a versatile component in the synthesis of complex molecules such as pseudopeptides. This is exemplified in the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, showcasing its utility in creating complex molecular architectures (Pascal et al., 2000).

Potential in Pharmacological Applications

The compound’s derivatives, notably 4-N-R-2-Oxo-1,2-dihydroquinoline-3-carboxylic acids, have been investigated for their analgesic properties. The presence of a carboxylic group and a benzyl fragment in these molecules is crucial for manifesting analgesic effects, indicating the potential of 3-(Benzylamino)oxolane-3-carboxylic acid derivatives in pharmacological applications (Ukrainets et al., 2011).

Involvement in Novel Synthetic Methodologies

The compound has been utilized in innovative synthetic methodologies, including the photocarboxylation of benzylic C–H bonds with CO2 to produce 2-arylpropionic acids under metal-free conditions. This method, involving a photo-oxidized hydrogen atom transfer catalyst, opens avenues for synthesizing various drugs (Meng et al., 2019).

Use in Organic Synthesis and Material Science

3-(Benzylamino)oxolane-3-carboxylic acid is an integral part of processes aiming to develop new materials for potential application in liquid crystal displays. Its derivatives, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrate high orientation parameters in nematic liquid crystal, highlighting their significance in material science (Bojinov & Grabchev, 2003).

Role in Catalysis and Chemical Transformations

The compound's framework has been utilized in catalytic processes, such as the Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids. This highlights its role in facilitating complex chemical transformations, further underscoring its versatility in synthetic chemistry (Liao et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

3-(benzylamino)oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSSCFGNVYENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)oxolane-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)

![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)

![O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine](/img/structure/B1373951.png)

![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)

![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)